molecular formula C16H14F3N5O3 B11434604 N-(3-butyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide

N-(3-butyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide

Cat. No.: B11434604
M. Wt: 381.31 g/mol
InChI Key: QUKHBDDZOVEIIV-UHFFFAOYSA-N
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Description

N-(3-butyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydrobenzo[g]pteridin core, making it of interest for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-butyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide typically involves multiple steps:

    Formation of the Tetrahydrobenzo[g]pteridin Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrobenzo[g]pteridin ring system.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base.

    Attachment of the Trifluoroacetamide Group: This is usually achieved through acylation reactions using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl side chain, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the tetrahydrobenzo[g]pteridin core, potentially converting them to alcohols.

    Substitution: The trifluoroacetamide group can be a site for nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Butyl alcohol, butyraldehyde, butyric acid.

    Reduction: Alcohol derivatives of the tetrahydrobenzo[g]pteridin core.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of tetrahydrobenzo[g]pteridin derivatives in various chemical reactions.

Biology

In biological research, N-(3-butyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

The compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-butyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetamide group can enhance the compound’s binding affinity to these targets, while the tetrahydrobenzo[g]pteridin core can participate in various biochemical interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(3-butyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group. This group can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C16H14F3N5O3

Molecular Weight

381.31 g/mol

IUPAC Name

N-(3-butyl-2,4-dioxo-1H-benzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C16H14F3N5O3/c1-2-3-6-24-13(25)11-12(23-15(24)27)22-10-7-8(4-5-9(10)21-11)20-14(26)16(17,18)19/h4-5,7H,2-3,6H2,1H3,(H,20,26)(H,22,23,27)

InChI Key

QUKHBDDZOVEIIV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=NC3=C(C=C(C=C3)NC(=O)C(F)(F)F)N=C2NC1=O

Origin of Product

United States

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